molecular formula C17H17N5O2S B14751556 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide CAS No. 906-43-4

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide

Cat. No.: B14751556
CAS No.: 906-43-4
M. Wt: 355.4 g/mol
InChI Key: PDWYZUPCANYKCV-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure and the subsequent formation of the desired compound . The reaction is usually carried out under metal- and solvent-free conditions, making it a relatively simple and environmentally friendly process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for cyclocondensation, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or aqueous solutions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide apart is its unique combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

CAS No.

906-43-4

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C17H17N5O2S/c1-12-17(13(2)19-18-12)21-20-14-8-10-16(11-9-14)25(23,24)22-15-6-4-3-5-7-15/h3-11,22H,1-2H3,(H,18,19)

InChI Key

PDWYZUPCANYKCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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